L-Homocysteic acid
L-Homocysteic acid
L-homocysteic acid is a homocysteic acid with L-configuration. It has a role as a NMDA receptor agonist. It is an enantiomer of a D-homocysteic acid.
Brand Name:
Vulcanchem
CAS No.:
14857-77-3
VCID:
VC20941113
InChI:
InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1
SMILES:
C(CS(=O)(=O)O)C(C(=O)O)N
Molecular Formula:
C4H9NO5S
Molecular Weight:
183.19 g/mol
L-Homocysteic acid
CAS No.: 14857-77-3
Cat. No.: VC20941113
Molecular Formula: C4H9NO5S
Molecular Weight: 183.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-homocysteic acid is a homocysteic acid with L-configuration. It has a role as a NMDA receptor agonist. It is an enantiomer of a D-homocysteic acid. |
|---|---|
| CAS No. | 14857-77-3 |
| Molecular Formula | C4H9NO5S |
| Molecular Weight | 183.19 g/mol |
| IUPAC Name | (2S)-2-amino-4-sulfobutanoic acid |
| Standard InChI | InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1 |
| Standard InChI Key | VBOQYPQEPHKASR-VKHMYHEASA-N |
| Isomeric SMILES | C(CS(=O)(=O)O)[C@@H](C(=O)O)N |
| SMILES | C(CS(=O)(=O)O)C(C(=O)O)N |
| Canonical SMILES | C(CS(=O)(=O)O)C(C(=O)O)N |
| Melting Point | 261 °C |
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